molecular formula C10H5ClF3N B3235953 Isoquinoline, 3-chloro-7-(trifluoromethyl)- CAS No. 1357946-00-9

Isoquinoline, 3-chloro-7-(trifluoromethyl)-

Cat. No.: B3235953
CAS No.: 1357946-00-9
M. Wt: 231.60 g/mol
InChI Key: KTDKHPDVFGRCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 3-chloro-7-(trifluoromethyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline compounds are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reagents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 3-chloro-7-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .

Scientific Research Applications

Isoquinoline, 3-chloro-7-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinoline, 3-chloro-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 3-chloro-7-(trifluoromethyl)- is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the isoquinoline ring. This combination of substituents can enhance the compound’s biological activity and chemical stability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-7-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-4-6-1-2-8(10(12,13)14)3-7(6)5-15-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDKHPDVFGRCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263919
Record name Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-00-9
Record name Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Reactant of Route 2
Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Reactant of Route 3
Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Reactant of Route 4
Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Reactant of Route 5
Isoquinoline, 3-chloro-7-(trifluoromethyl)-
Reactant of Route 6
Isoquinoline, 3-chloro-7-(trifluoromethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.